molecular formula C30H29FN6O6S2 B2385906 ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393848-54-9

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2385906
CAS RN: 393848-54-9
M. Wt: 652.72
InChI Key: IWMQYWYQBOHEBY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis . The presence of an amide group also suggests possible reactions such as amidation or transamidation.

Scientific Research Applications

Pharmacological Activity

Antimicrobial and Antioxidant Studies : Research into the synthesis of compounds related to ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has shown promising antimicrobial and antioxidant activities. Compounds synthesized demonstrated significant antibacterial and antifungal properties, with some exhibiting exceptional antioxidant potential (Raghavendra et al., 2016).

Application in Dye Synthesis

Disperse Dyes Synthesis : The compound's derivatives have been explored for their potential application in the synthesis of disperse dyes. Research has shown that derivatives synthesized from reactions involving cyclohexanone and sulfur with malononitrile and ethyl cyanoacetate exhibit good coloration and fastness properties on polyester, highlighting their utility in the textile industry (Sabnis & Rangnekar, 1989).

Catalysis and Synthetic Applications

Microwave-assisted Synthesis and Fries Rearrangement : The compound has been involved in microwave-assisted synthesis processes, demonstrating its role as an intermediate in regioselective synthesis and Fries rearrangement under catalyst- and solvent-free conditions. This research showcases the compound's versatility in facilitating efficient synthesis routes for various pharmacologically active compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O6S2/c1-2-43-29(40)26-22-6-4-3-5-7-23(22)45-28(26)33-25(38)17-44-30-35-34-24(36(30)20-14-10-19(31)11-15-20)16-32-27(39)18-8-12-21(13-9-18)37(41)42/h8-15H,2-7,16-17H2,1H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQYWYQBOHEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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